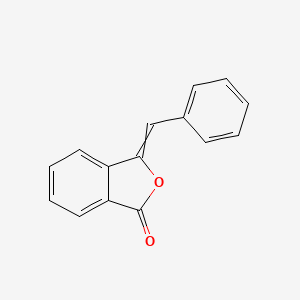

3-Benzylidene-2-benzofuran-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPZXMEBGTPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870620 | |

| Record name | 3-Benzylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-61-1 | |

| Record name | Benzylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on (3Z)-3-Benzylidene-2-benzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3Z)-3-Benzylidene-2-benzofuran-1-one, also known as (3Z)-3-benzylideneisobenzofuran-1(3H)-one, is a member of the isobenzofuranone class of heterocyclic compounds. This scaffold is prevalent in numerous natural products and synthetic molecules of pharmaceutical importance. Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These include antioxidant, antiplatelet, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of (3Z)-3-benzylidene-2-benzofuran-1-one, with a focus on experimental details and underlying mechanisms.

Chemical Structure and Properties

The core structure of (3Z)-3-benzylidene-2-benzofuran-1-one consists of a benzene ring fused to a furanone ring, with a benzylidene substituent at the 3-position. The "(3Z)" designation indicates the stereochemistry of the exocyclic double bond, where the highest priority groups on each carbon of the double bond are on the same side.

Table 1: Physicochemical Properties of (3Z)-3-Benzylidene-2-benzofuran-1-one

| Property | Value | Reference(s) |

| IUPAC Name | (3Z)-3-benzylideneisobenzofuran-1(3H)-one | |

| Synonyms | Benzalphthalide | [1] |

| CAS Number | 575-61-1 | [1] |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molar Mass | 222.24 g/mol | [1] |

| Melting Point | 99-102 °C | [1] |

| Appearance | Prismatic crystals | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents. | [2] |

Table 2: Spectroscopic Data for (3Z)-3-Benzylidene-2-benzofuran-1-one and its Derivatives

| Spectroscopic Technique | general observations for derivatives |

| ¹H NMR | Chemical shifts are typically measured in CDCl₃ with TMS as an internal standard. |

| ¹³C NMR | Chemical shifts are typically measured in CDCl₃. |

| FT-IR | Characteristic peaks for the α,β-unsaturated carbonyl group are observed. |

| HRMS (High-Resolution Mass Spectrometry) | Used to confirm the elemental composition and molecular weight. |

Synthesis

A common and efficient method for the synthesis of (3Z)-3-benzylideneisobenzofuran-1(3H)-ones is through a silver oxide nanoparticle (Ag₂O NPs)-mediated reaction. This involves the coupling of a substituted 2-halobenzoic acid with a terminal alkyne.[2]

Experimental Protocol: General Synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones

Materials:

-

Substituted 2-halobenzoic acid (e.g., 2-iodobenzoic acid)

-

Substituted terminal alkyne (e.g., phenylacetylene)

-

Silver oxide nanoparticles (Ag₂O NPs)

-

Pivalic acid (PivOH)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve the substituted 2-halobenzoic acid (1.0 eq.) and the substituted terminal alkyne (1.0 eq.) in dry DMF.

-

To this solution, add Ag₂O NPs (1.0 eq.) and pivalic acid (0.4 eq.) as an additive.

-

Stir the reaction mixture at 120 °C for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired (Z)-3-benzylideneisobenzofuran-1(3H)-one.[2]

Biological Activities

(3Z)-3-Benzylidene-2-benzofuran-1-one and its derivatives have demonstrated significant potential in various therapeutic areas, most notably as antioxidant and antiplatelet agents.

Antioxidant Activity

The antioxidant potential of (3Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[2] The parent compound itself shows antioxidant activity, and the potency can be significantly influenced by the nature and position of substituents on the aromatic rings.[2]

Mechanism of Antioxidant Action: The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the radical chain reaction. The presence of electron-donating groups on the aromatic rings can enhance this radical scavenging capacity.

Table 3: In Vitro Antioxidant Activity of selected (Z)-3-Benzylideneisobenzofuran-1(3H)-one Derivatives

| Compound | Substituent(s) | IC₅₀ (μg/mL) |

| Unsubstituted | - | 14.38 ± 0.09 |

| Derivative 1 | p-methyl | 8.88 ± 0.12 |

| Derivative 2 | p-chloro | 6.33 ± 0.08 |

| Ascorbic Acid (Standard) | - | 4.57 |

| Data sourced from Kumar et al. (2020)[2] |

Antiplatelet Activity

Derivatives of (3Z)-3-benzylideneisobenzofuran-1(3H)-one have been identified as potent antiplatelet agents, with some exhibiting activity several folds higher than that of aspirin.[2] The antiplatelet effect is primarily mediated through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[2]

Mechanism of Antiplatelet Action: The antiplatelet activity of these compounds stems from their ability to inhibit the COX-1 enzyme. COX-1 is a key enzyme in the arachidonic acid cascade, responsible for the synthesis of thromboxane A₂ (TXA₂), a potent platelet aggregator. By inhibiting COX-1, these compounds reduce the production of TXA₂, thereby preventing platelet aggregation.[2]

Anticancer and Antimicrobial Activities

While the broader class of isobenzofuranones has been reported to possess anticancer and antimicrobial properties, specific studies on the parent (3Z)-3-benzylidene-2-benzofuran-1-one are limited in the reviewed literature. However, various derivatives of benzofurans have shown promising results. For instance, some benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines, and others have demonstrated antibacterial and antifungal effects.[3][4] Further research is warranted to specifically evaluate the anticancer and antimicrobial potential of (3Z)-3-benzylidene-2-benzofuran-1-one.

Conclusion

(3Z)-3-Benzylidene-2-benzofuran-1-one is a versatile scaffold with significant potential for the development of novel therapeutic agents. Its demonstrated antioxidant and potent antiplatelet activities, coupled with a well-defined synthesis protocol, make it an attractive candidate for further investigation. The mechanism of action for its antiplatelet effects via COX-1 inhibition provides a solid foundation for rational drug design and optimization. While its anticancer and antimicrobial properties require more specific investigation, the general bioactivity profile of the isobenzofuranone class suggests that these are promising avenues for future research. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of this intriguing molecule and its derivatives.

References

- 1. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Evaluation of Novel 3-Benzylidene-2-benzofuran-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel 3-benzylidene-2-benzofuran-1-one derivatives, also known as aurones. This class of compounds has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This document offers detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of 3-benzylidene-2-benzofuran-1-ones can be achieved through several methodologies. The most common and versatile approach involves the condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde.[1][2] This reaction is typically carried out under basic or acidic conditions. An alternative strategy involves the oxidative cyclization of 2'-hydroxychalcones.[3]

General Experimental Protocol: Condensation of Benzofuran-3(2H)-ones with Benzaldehydes

This protocol outlines a general procedure for the synthesis of this compound derivatives.

Materials:

-

Substituted benzofuran-3(2H)-one (1.0 eq)

-

Substituted benzaldehyde (1.0-1.2 eq)

-

Ethanol or Methanol

-

Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 40%)

-

Hydrochloric acid (HCl), dilute solution (e.g., 1N)

-

Ice-cold water

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the substituted benzofuran-3(2H)-one in ethanol or methanol in a round-bottom flask.

-

Add the substituted benzaldehyde to the solution.

-

Slowly add the aqueous base solution to the reaction mixture while stirring.

-

Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for a period ranging from 1 to 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

Synthesis Workflow

Caption: General workflow for the synthesis of 3-benzylidene-2-benzofuran-1-ones.

Biological Evaluation of this compound Derivatives

Aurone derivatives have been extensively evaluated for a range of biological activities, with a significant focus on their anticancer and antioxidant potential.

Anticancer Activity

The cytotoxic effects of novel this compound derivatives are commonly assessed against various cancer cell lines using cell viability assays such as the MTT and SRB assays.

This protocol provides a general method for determining the in vitro cytotoxicity of the synthesized compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Synthesized aurone derivatives dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized aurone derivatives in the complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well microtiter plates

-

Synthesized aurone derivatives dissolved in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

Procedure:

-

Seed and treat the cells with the test compounds as described in the MTT assay protocol (Steps 1-4).

-

After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with water and allow them to air dry.

-

Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Quantitative Data on Anticancer Activity

The following tables summarize the reported anticancer activities of various this compound derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Azaindole-based Aurones against MCF-7 Breast Cancer Cells [3]

| Compound | IC50 (µM) |

| AU3 | 70.14 |

| AU4 | 87.85 |

| AU5 | 133.21 |

| AU7 | 52.79 |

| AU10 | 99.55 |

Table 2: Anticancer Activity of a Benzofuran-containing Pentadien-1-one Derivative [4]

| Cell Line | IC50 (µM) |

| HCT116 | 0.59 |

| HT29 | 0.35 |

| A549 | 2.85 |

| H1299 | 1.46 |

Table 3: Cytotoxic Activity of Benzofuran Derivatives [5]

| Compound | Cell Line | IC50 (µM) |

| 6 | K562 | 3.83 ± 0.6 |

| HaCaT | 12.44 ± 1.27 | |

| 8 | K562 | 2.59 ± 0.88 |

| HaCaT | 23.57 ± 10.7 |

Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

-

Synthesized aurone derivatives dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO)

-

Ascorbic acid or Trolox as a positive control

-

96-well microtiter plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of the synthesized compounds and the positive control.

-

In a 96-well plate, add a specific volume of the test sample at various concentrations.

-

Add the DPPH working solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

A blank reading should be taken with the solvent and DPPH solution.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathway Analysis

Recent studies have indicated that the biological effects of some benzofuran derivatives are mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[3][6]

NF-κB and MAPK Signaling Pathways

The diagram below illustrates the general mechanism by which certain aurone derivatives can inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of NF-κB and MAPK pathways by aurone derivatives.

This diagram illustrates that upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates downstream signaling cascades. One key pathway involves the activation of IκB kinase (IKK), which then phosphorylates IκBα. This phosphorylation event leads to the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB dimer (p65/p50), ultimately inducing the expression of pro-inflammatory genes. Certain aurone derivatives have been shown to inhibit the phosphorylation of IKK-β, thereby preventing the activation of NF-κB.[6] Concurrently, TLR4 activation also triggers the MAPK pathway, involving the phosphorylation of p38, JNK, and ERK, which can also contribute to the inflammatory response. Some aurones have been shown to suppress the phosphorylation of these MAPKs.[3]

Conclusion

This technical guide provides a foundational resource for the synthesis and biological evaluation of novel this compound derivatives. The detailed protocols and compiled quantitative data offer a practical starting point for researchers in the field. The visualization of the underlying signaling pathways provides a mechanistic context for the observed biological activities. Further exploration of the structure-activity relationships and optimization of the lead compounds hold significant promise for the development of new therapeutic agents for a variety of diseases, particularly cancer and inflammatory disorders.

References

- 1. opentrons.com [opentrons.com]

- 2. researchgate.net [researchgate.net]

- 3. Dihydropyranoaurone compound damaurone D inhibits LPS-induced inflammation and liver injury by inhibiting NF-κB and MAPK signaling independent of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejmo.org [ejmo.org]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of LPS-induced NF-κB activity in macrophages by the synthetic aurone, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Benzylidene-2-benzofuran-1-one and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidene-2-benzofuran-1-ones, commonly known as aurones, are a class of naturally occurring flavonoids characterized by a distinctive golden-yellow color. These compounds, along with their synthetic analogs, have garnered significant attention in the scientific community due to their broad spectrum of biological activities. Structurally isomeric with flavones, aurones possess a unique benzofuranone core with a benzylidene substituent, a feature that contributes to their diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of 3-benzylidene-2-benzofuran-1-one and its analogs, with a focus on their anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory potentials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Biological Activities and Quantitative Data

The therapeutic potential of this compound and its analogs is vast, with numerous studies highlighting their efficacy in various biological assays. The following sections and tables summarize the key findings and quantitative data, providing a comparative analysis of the activity of different analogs.

Anticancer Activity

Aurones and their derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4] The anticancer potential of these compounds is often evaluated using the MTT assay, which measures cell viability.

Table 1: Anticancer Activity of this compound Analogs (IC50 values in µM)

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| AU7 | MCF-7 (Breast) | 52.79 | [1][3][5] |

| AU3 | MCF-7 (Breast) | 70.14 | [1][3][5] |

| AU10 | MCF-7 (Breast) | 99.55 | [1][3][5] |

| AU4 | MCF-7 (Breast) | 87.85 | [1][3][5] |

| AU5 | MCF-7 (Breast) | 133.21 | [1][3][5] |

| Z-5,7,2′-trichloro-aurone (1b) | HCT 116 (Colon) | 36 | [2] |

| Z-5,7,2′-trichloro-aurone (1b) | MCF-7 (Breast) | 23 | [2] |

| Z-5,7,2′-trichloro-aurone (1b) | K562 (Leukemia) | 23 | [2] |

| Z-5,7-dichloro-4′-methyl-aurone (3a) | K562 (Leukemia) | 20 | [2] |

| Compound 1 (bromo-derivative) | K562 (Leukemia) | 5 | [6] |

| Compound 1 (bromo-derivative) | HL60 (Leukemia) | 0.1 | [6] |

| Compound 3 (N-phenethyl carboxamide derivative) | Various | Similar to Doxorubicin (IC50 ~1.136 µM) | [6] |

| Compound 9 (N-methylpiperidine derivative) | SQ20B (Head and Neck) | 0.46 | [6] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [7] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [7] |

| 3-Amidobenzofuran (28g) | HT-29 (Colon) | 9.13 | [7] |

| Benzofuran-chalcone (33d) | A-375 (Melanoma) | 4.15 | [7] |

| Benzofuran-chalcone (33d) | MCF-7 (Breast) | 3.22 | [7] |

| Benzofuran-chalcone (33d) | A-549 (Lung) | 2.74 | [7] |

| Benzofuran-chalcone (33d) | HT-29 (Colon) | 7.29 | [7] |

| Benzofuran-chalcone (33d) | H-460 (Lung) | 3.81 | [7] |

| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [7] |

| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | 0.73 | [7] |

| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [7] |

Antioxidant Activity

The ability of this compound and its analogs to scavenge free radicals is a key aspect of their biological profile. This antioxidant activity is often attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity.

Table 2: Antioxidant Activity of this compound Analogs (DPPH Radical Scavenging, IC50 values in µM)

| Compound/Analog | IC50 (µM) | Reference |

| Indole-based caffeic acid amide (3j) | 50.98 | [8] |

| Indole-based caffeic acid amide (3m) | 67.64 | [8] |

| Indole-based caffeic acid amide (3h) | 86.77 | [8] |

| Indole-based caffeic acid amide (3a) | 95.81 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including cancer. This compound derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model to assess anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of this compound Analogs (Nitric Oxide Inhibition, IC50 values in µM)

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Dried male banana flower by decoction | RAW 264.7 | 5.9791 | [9] |

Enzyme Inhibition Activity

The specific inhibition of enzymes involved in disease pathogenesis is a cornerstone of modern drug discovery. Analogs of this compound have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase, and alkaline phosphatase (ALP).

Table 4: Enzyme Inhibition Activity of this compound Analogs (IC50 values in µM)

| Compound/Analog | Enzyme | IC50 (µM) | Reference |

| Chalcone derivative | Acetylcholinesterase | 28.2 - 134.5 | [10] |

| Chalcone derivative | Butyrylcholinesterase | 16.0 - 23.1 | [10] |

| Chalcone derivative | Lipoxygenase | 57.6 - 71.7 | [10] |

| Guitarrin C | Alkaline Phosphatase (CmAP) | 8.5 | [11] |

| Guitarrin D | Alkaline Phosphatase (CmAP) | 110 | [11] |

| Pyrazolo-oxothiazolidine (7g) | Alkaline Phosphatase (CIAP) | 0.045 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO).[16] Incubate for the desired treatment period (e.g., 24 or 48 hours).[16]

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Gently shake the plates for 10 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at 570 nm using a microplate reader.[14][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of compounds.[17][18][19][20]

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[17] This solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid) in the same solvent used for the DPPH solution.[17]

-

Reaction Mixture: In a 96-well plate or test tubes, mix a defined volume of the sample or standard with an equal volume of the DPPH working solution.[17][19] A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (typically 30 minutes).[17][19]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[17][19]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibitory Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[21][22]

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.[22]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 10 ng/mL) and incubate for 24 hours.[22]

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[21]

-

Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[21]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Enzyme Inhibition Assays

This colorimetric assay is widely used to screen for AChE inhibitors.[23][24][25]

Procedure:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).[24]

-

Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, DTNB solution, and the enzyme solution.[24]

-

Incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[24]

-

Initiation of Reaction: Add the substrate (acetylthiocholine iodide) to initiate the enzymatic reaction.[24]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 3 minutes).[24] The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

This assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate, which is hydrolyzed by ALP to produce a yellow-colored product, p-nitrophenol.[26][27][28][29][30]

Procedure:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 10.4, containing MgCl₂), a solution of p-nitrophenyl phosphate (pNPP), and the alkaline phosphatase enzyme.[30]

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 1 minute).[30]

-

Initiation of Reaction: Add the pNPP solution to start the reaction.[30]

-

Absorbance Measurement: Measure the absorbance at 405 nm at different time points (e.g., every minute for 3 minutes).[30]

-

Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[4] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Several studies have suggested that aurones exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκBα protein, thereby blocking the nuclear translocation of the active NF-κB dimers.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK pathway is often hyperactivated in cancer, promoting uncontrolled cell growth. Some benzofuran derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway, for instance, by inhibiting the phosphorylation of key kinases like ERK.[31]

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. Their potent anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties make them attractive candidates for further investigation in the field of drug discovery. The structure-activity relationship studies are crucial in guiding the synthesis of new analogs with enhanced potency and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of these versatile molecules. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and inhibitory potential towards acetylcholinesterase, butyrylcholinesterase and lipoxygenase of some variably substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Prediction of Alkaline Phosphatase Interaction with the Natural Inhibitory 5-Azaindoles Guitarrin C and D [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 19. marinebiology.pt [marinebiology.pt]

- 20. youtube.com [youtube.com]

- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thaiscience.info [thaiscience.info]

- 23. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. neb.com [neb.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. sciencellonline.com [sciencellonline.com]

- 29. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. atlas-medical.com [atlas-medical.com]

- 31. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Benzylidene-2-benzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzylidene-2-benzofuran-1-one, commonly known as aurone, is a core heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a structural isomer of flavones, this compound and its derivatives exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibitory properties. While comprehensive data on the unsubstituted parent compound is limited, extensive research on its derivatives has elucidated several key mechanisms of action. This technical guide provides a detailed overview of these mechanisms, focusing on apoptosis induction, generation of reactive oxygen species (ROS), and inhibition of crucial cellular targets such as tubulin, cyclin-dependent kinases (CDKs), and alkaline phosphatase (AP). This document consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

The therapeutic potential of the this compound scaffold is attributed to its ability to modulate multiple cellular pathways. The primary mechanisms investigated are its anticancer effects through the induction of programmed cell death (apoptosis), the generation of cytotoxic reactive oxygen species, and the inhibition of key enzymes involved in cell proliferation and signaling.

Induction of Apoptosis

A predominant mechanism by which aurone derivatives exert their anticancer effects is the induction of apoptosis.[1] This programmed cell death is a critical process for eliminating damaged or cancerous cells and is primarily mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.

Many benzofuran derivatives trigger apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Generation of Reactive Oxygen Species (ROS)

Several studies have demonstrated that benzofuran derivatives can induce oxidative stress in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). ROS, such as superoxide anions and hydrogen peroxide, can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. The pro-oxidative effect of these compounds appears to be selective for cancer cells, which often have a compromised antioxidant defense system compared to normal cells.

Enzyme and Protein Inhibition

The this compound scaffold has been identified as a potent inhibitor of several key enzymes and proteins that are critical for cancer cell survival and proliferation.

Certain aurone derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[2] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

CDKs are a family of protein kinases that regulate the cell cycle. Overexpression or dysregulation of CDKs is a common feature of many cancers. Some aurone derivatives have been identified as inhibitors of CDKs, particularly CDK2.[3][4] By inhibiting CDK2, these compounds can block the progression of the cell cycle, thereby preventing cancer cell proliferation.

Alkaline phosphatases are a group of enzymes that are involved in various physiological processes, and their elevated levels have been associated with certain cancers. A number of 2-benzylidenebenzofuran-3(2H)-ones have been synthesized and identified as potent inhibitors of alkaline phosphatase.[5]

Quantitative Data on Biological Activity

While data for the unsubstituted this compound is scarce, numerous studies have reported the cytotoxic and enzyme-inhibitory activities of its derivatives. The following tables summarize some of these findings, illustrating the potential of this chemical scaffold.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| AU7 | 4,6-dimethoxybenzofuranone with indole aldehyde | MCF-7 (Breast) | 52.79 | [2][3][4] |

| AU3 | 4,6-dimethoxybenzofuranone with indole aldehyde | MCF-7 (Breast) | 70.14 | [2][3][4] |

| Azaaurone Derivative | N-acetylindolin-3-one core | MES-SA/Dx5 (Uterine Sarcoma) | 36.6 | [6] |

| (Z)-5,7, 2′-trichloro-aurone | Trichloro substitution | MCF-7 (Breast) | 23 | [1] |

| (Z)-5,7, 2′-trichloro-aurone | Trichloro substitution | K562 (Leukemia) | 23 | [1] |

| Compound with unsubstituted coumaranone | Unsubstituted coumaranone | BT20 (Breast) | 0.98 | [1] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Enzyme Target | IC50 (µM) | Reference |

| Derivative 20 | Alkaline Phosphatase | 1.055 | [5] |

| Derivative 18 | Alkaline Phosphatase | 1.154 | [5] |

| Derivative 16 | Alkaline Phosphatase | 2.132 | [5] |

| BFO25 | Protein Kinase CK2 | 0.003 | [7] |

| Hispidol | Monoamine Oxidase-A (MAO-A) | 0.26 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound and its derivatives.

General Experimental Workflow for Anticancer Activity Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Golden Age of Aurones: A Technical Guide to Their Discovery, Natural Sources, and Analysis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurones, a vibrant class of flavonoid compounds, have long been recognized for their contribution to the golden hues of many flowers. However, their significance extends far beyond pigmentation, with a growing body of research highlighting their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and natural distribution of aurone compounds. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols for their isolation and characterization, and summarizing key quantitative data. Furthermore, this guide visualizes the intricate biosynthetic and regulatory pathways of aurones, providing a deeper understanding of their role in plant biology and their potential for therapeutic applications.

Discovery and Historical Context

The journey into the world of aurones began in the early 20th century when the term "anthochlor" was coined by Gustav Klein to describe water-soluble pigments responsible for the yellowish colors in plants[1]. Within this group, the brilliantly colored compounds responsible for the golden yellow shades were named aurones, derived from the Latin word for gold, "aurum"[1]. The first structural characterization of an aurone compound was achieved in 1940 from a member of the Asteraceae family, marking a significant milestone in the study of these fascinating molecules. Initially considered to be a relatively minor and less widespread subgroup of flavonoids, subsequent research has revealed their presence in a diverse range of plant families and even in some marine organisms[1][2]. To date, over 100 different aurone structures have been identified, each with unique substitution patterns that contribute to their diverse chemical properties and biological functions[2].

Natural Sources of Aurone Compounds

Aurones are distributed across a wide spectrum of the plant kingdom, from bryophytes to flowering plants, and have also been identified in marine life. Their presence is particularly prominent in the flowers and leaves of various plant families, where they contribute to pigmentation and likely play a role in attracting pollinators and protecting the plant from environmental stressors.

Plant Families

The distribution of aurones is widespread among dicotyledons, with notable concentrations in the following families:

-

Asteraceae (Sunflower Family): This family is a rich source of 4-deoxyaurones. For instance, species of Coreopsis and Bidens are known to produce sulfuretin, maritimetin, and leptosidin[2]. The flowers of Coreopsis lanceolata have been found to contain significant amounts of leptosidin and its glucoside, leptosin.

-

Fabaceae (Legume Family): Members of the Fabaceae family, such as Retama raetam and Psophocarpus tetragonolobus, have been shown to contain aurones like hispidol and leptosidin, particularly in their seeds[2].

-

Scrophulariaceae (Figwort Family): The snapdragon (Antirrhinum majus) is a classic example from this family, known for producing high concentrations of aureusidin and bracteatin in its petals[2].

-

Gesneriaceae (African Violet Family): Various species within this family are also known to synthesize aurone compounds.

-

Other notable families: Aurones have also been reported in the Anacardiaceae, Cactaceae, Moraceae, Oxalidaceae, Plumbaginaceae, and Rubiaceae families[2].

Marine Organisms

The occurrence of aurones is not limited to the plant kingdom. Halogenated aurones, such as 4'-chloro-2-hydroxyaurone and 4'-chloroaurone, have been isolated from the marine brown alga Spatoglossum variabile. This discovery opened a new avenue for the exploration of aurones from marine sources.

Quantitative Data on Aurone Content

The concentration of aurones can vary significantly depending on the plant species, the specific organ, and developmental stage. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of these compounds in plant extracts. The following table summarizes available quantitative data for specific aurones in different plant sources.

| Aurone | Plant Species | Plant Part | Concentration (mg/g of dry weight) | Reference |

| Leptosidin | Coreopsis lanceolata | Flowers | 2.8 ± 0.3 | [3][4][5] |

| Leptosin | Coreopsis lanceolata | Flowers | 17.9 ± 0.9 | [3][4][5] |

| Aureusidin 6-O-glucoside | Transgenic Torenia hybrida | Petals | 0.422 | [6] |

Experimental Protocols

The isolation and characterization of aurone compounds from natural sources involve a series of systematic experimental procedures.

Extraction of Aurones from Plant Material

This protocol outlines a general procedure for the extraction of aurones from plant tissues.

Materials:

-

Fresh or dried plant material (e.g., flowers, leaves)

-

Methanol or ethanol

-

Grinder or blender

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Air-dry the plant material to a constant weight. Grind the dried material into a fine powder using a grinder or blender to increase the surface area for extraction[7].

-

Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. Alternatively, use a Soxhlet apparatus for continuous extraction[7].

-

Filtration/Centrifugation: Separate the extract from the solid plant material by filtration through filter paper or by centrifugation.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for the separation of individual aurones from the crude extract.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform, methanol in varying ratios)

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pour the slurry into the glass column and allow it to settle, ensuring a uniformly packed stationary phase. Add a layer of sand on top of the silica gel to prevent disturbance[8][9].

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a solvent system of increasing polarity (gradient elution). Start with a non-polar solvent like hexane and gradually increase the proportion of more polar solvents like ethyl acetate or methanol.

-

Fraction Collection: Collect the eluate in separate fractions using collection tubes.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the desired aurone compounds. Combine the fractions that show a pure spot of the target aurone.

-

Concentration: Evaporate the solvent from the combined fractions to obtain the purified aurone.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the amount of a specific aurone in an extract.

Materials:

-

Purified aurone standard

-

Plant extract

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the purified aurone at known concentrations.

-

Sample Preparation: Dissolve a known weight of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. Use a gradient elution program with a C18 column. For example, a gradient of water (with 0.1% formic acid) and acetonitrile can be used[3].

-

Detection: Monitor the elution of compounds using the UV-Vis or DAD detector at the maximum absorption wavelength of the aurone (typically around 390-430 nm)[1].

-

Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the aurone in the sample by comparing its peak area to the calibration curve[5].

Structural Elucidation by Spectroscopic Methods

The precise chemical structure of a purified aurone is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms[10][11][12].

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) provide the accurate molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure[10].

Biosynthesis and Regulatory Pathways

The biosynthesis of aurones is a branch of the general flavonoid pathway, starting from the precursor 4-coumaroyl-CoA.

Aurone Biosynthetic Pathway

The key enzyme responsible for the formation of aurones is aureusidin synthase , a polyphenol oxidase[13][14][15][16][17][18][19]. This enzyme catalyzes the oxidative cyclization of chalcones to form the characteristic benzofuranone core of aurones.

References

- 1. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry and regulation of aurone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Aurones and Flavonols from Coreopsis lanceolata L. Flowers and Their Anti-Oxidant, Pro-Inflammatory Inhibition Effects, and Recovery Effects on Alloxan-Induced Pancreatic Islets in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. chem.uwec.edu [chem.uwec.edu]

- 14. Enzymology of aurone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Specificity analysis and mechanism of aurone synthesis catalyzed by aureusidin synthase, a polyphenol oxidase homolog responsible for flower coloration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzymatic formation of aurones in the extracts of yellow snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aureusidin synthase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 3-Benzylidene-2-benzofuran-1-one (Aurone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidene-2-benzofuran-1-one, the core structure of the aurone class of flavonoids, has garnered significant interest within the scientific community due to its unique and tunable photophysical properties. These compounds, responsible for the golden-yellow hues in various flowers, exhibit intriguing fluorescence characteristics that are highly sensitive to their molecular structure and local environment. This technical guide provides a comprehensive overview of the synthesis, photophysical characterization, and potential applications of aurones, with a focus on their utility as fluorescent probes in biological systems.

Synthesis of this compound Derivatives

The synthesis of aurone derivatives is typically achieved through an acid-catalyzed condensation reaction between a benzofuran-3(2H)-one and a substituted benzaldehyde.[1] This versatile method allows for the introduction of a wide array of functional groups on both the benzofuranone and benzylidene moieties, enabling the fine-tuning of the resulting photophysical properties.

A general synthetic scheme is presented below:

Caption: General synthetic route for this compound derivatives.

Photophysical Properties

The photophysical behavior of aurones is dictated by their extended π-conjugated system. Substituents on the aromatic rings can significantly modulate the electronic properties, leading to shifts in absorption and emission wavelengths, as well as influencing the fluorescence quantum yield and lifetime.

UV-Vis Absorption and Fluorescence Emission

Aurones typically exhibit a principal absorption band in the near-UV to visible region, which is attributed to a π-π* transition.[1] The position of the maximum absorption wavelength (λ_abs) is sensitive to the electronic nature of the substituents. Electron-donating groups, such as amino or methoxy groups, on the benzylidene ring generally lead to a bathochromic (red) shift in the absorption maximum.[1]

Upon excitation, many aurone derivatives exhibit fluorescence in the visible region of the electromagnetic spectrum. The emission properties are strongly dependent on both the molecular structure and the solvent polarity. A notable characteristic of many aurones is their large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly desirable for fluorescent probes as it minimizes self-absorption and improves detection sensitivity.

The following table summarizes the photophysical properties of selected 4'-amino-substituted aurone derivatives in various solvents.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| 1 (4'-amino) | Methanol | 430 | 545 | 4870 |

| Dioxane | 410 | 500 | 4390 | |

| 2 (4'-amino) | Methanol | 460 | 560 | 3980 |

| Dioxane | 435 | 510 | 3570 | |

| 3 (4'-amino) | Methanol | 480 | 580 | 3450 |

| Dioxane | 450 | 525 | 3140 | |

| 4 (4'-amino) | Methanol | 495 | 590 | 3190 |

| Dioxane | 465 | 535 | 2910 |

Data compiled from Shanker, et al. (2011).[1]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yields of aurone derivatives can vary significantly, from nearly non-fluorescent to highly emissive, depending on their structure and environment.[2] For instance, the quantum yield of some 4'-aminoaurones increases dramatically in less polar solvents.[1]

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the local environment and can provide valuable information about the interactions of the fluorophore with its surroundings.

| Compound | Solvent | Quantum Yield (Φ_F) |

| 1 (4'-amino) | Methanol | 0.011 |

| Dioxane | 0.004 | |

| 2 (4'-amino) | Methanol | 0.002 |

| Dioxane | 0.035 | |

| 3 (4'-amino) | Methanol | 0.002 |

| Dioxane | 0.282 | |

| 4 (4'-amino) | Methanol | 0.005 |

| Dioxane | 0.025 |

Data compiled from Shanker, et al. (2011).[1]

Z-E Photoisomerization

An interesting photophysical property of some aurone derivatives is their ability to undergo reversible Z-E isomerization around the exocyclic double bond upon irradiation with light.[1] The Z- and E-isomers often exhibit distinct absorption and emission properties, making them potential candidates for applications as photoswitches.

Experimental Protocols

Synthesis of 4'-Amino-3-Benzylidene-2-benzofuran-1-one

This protocol describes a general method for the synthesis of a 4'-amino-substituted aurone derivative.

Materials:

-

Benzofuran-3(2H)-one

-

4-Aminobenzaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of benzofuran-3(2H)-one and 4-aminobenzaldehyde in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure aurone derivative.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare stock solutions of the aurone derivatives in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the stock solution in the desired solvent for analysis.

-

For UV-Vis absorption measurements, record the absorbance spectrum over a relevant wavelength range (e.g., 200-700 nm). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects in fluorescence measurements.

-

For fluorescence emission measurements, excite the sample at its absorption maximum (λ_abs) and record the emission spectrum.

-

To investigate solvatochromic effects, repeat the measurements in a range of solvents with varying polarities.

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined using a standard fluorophore with a known quantum yield.

Procedure:

-

Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as the aurone derivative (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.55).

-

Prepare solutions of the aurone derivative and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the integrated fluorescence intensity (area under the emission curve) and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode)

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

Procedure:

-

Excite the sample with short pulses of light at the appropriate wavelength.

-

The TCSPC system measures the time delay between the excitation pulse and the arrival of the first emitted photon.

-

This process is repeated many times, and a histogram of the arrival times is constructed.

-

The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and photophysical characterization of this compound derivatives.

Caption: Experimental workflow for aurone synthesis and photophysical characterization.

Applications in Drug Development and Research

The environmentally sensitive fluorescence of aurone derivatives makes them promising candidates for use as fluorescent probes in biological research and drug development. Their fluorescence is often enhanced upon binding to hydrophobic pockets of proteins, such as bovine serum albumin (BSA), or upon intercalation into DNA grooves.[1] This "turn-on" fluorescence response can be exploited to study protein-ligand interactions, monitor protein conformational changes, and visualize cellular components. The ability to tune their spectral properties through synthetic modification allows for the development of probes for specific biological targets and applications.

Conclusion

This compound and its derivatives represent a versatile class of fluorophores with readily tunable photophysical properties. Their straightforward synthesis, coupled with their sensitivity to the local environment, makes them valuable tools for researchers in chemistry, biology, and materials science. Further exploration of their structure-property relationships will undoubtedly lead to the development of novel fluorescent probes with enhanced performance for a wide range of applications, including high-throughput screening, bioimaging, and diagnostics.

References

A Technical Guide to the Preliminary Screening of 3-Benzylidene-2-benzofuran-1-one (Aurones) for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary screening process for 3-Benzylidene-2-benzofuran-1-one derivatives, a class of compounds commonly known as aurones, for their potential as anticancer agents. Aurones are a subclass of flavonoids, structurally isomeric to flavones, that have garnered significant attention for their diverse biological activities.[1] Their core structure, featuring an α,β-unsaturated carbonyl system, is a key feature evaluated for inducing anticancer effects.[1] This guide outlines common experimental protocols, presents quantitative data from various studies, and illustrates key workflows and molecular pathways.

General Synthesis of the Aurone Scaffold

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective method is the condensation reaction between a benzofuran-3(2H)-one derivative and a substituted aldehyde.[1][2] This reaction provides a versatile route to a wide array of aurone derivatives, allowing for structural modifications to explore structure-activity relationships (SAR).

Strategy for Preliminary Anticancer Screening

A systematic approach is crucial for the preliminary evaluation of newly synthesized compounds. The screening typically begins with broad cytotoxicity assays against a panel of human cancer cell lines to identify promising candidates. Compounds showing significant activity are then subjected to more detailed mechanistic studies to elucidate their mode of action.

References

The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 3-Benzylidene-2-benzofuran-1-one, a core structure of the aurone class of flavonoids. Due to the limited availability of specific quantitative data for this exact molecule, this guide also incorporates information on the broader aurone class and outlines standardized experimental protocols for determining these crucial physicochemical properties.

Executive Summary

This compound, an aurone, is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. Understanding its solubility and stability is paramount for the design and development of viable drug candidates, as these properties directly impact bioavailability, formulation, and shelf-life. This document synthesizes qualitative solubility data from existing literature and presents standardized, adaptable protocols for the quantitative determination of both solubility and stability.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions from studies on aurones and related compounds indicate a general trend of lipophilicity.

Qualitative Solubility Summary

The solubility of aurones, including this compound, is largely dictated by the polarity of the solvent. These compounds are generally characterized by poor water solubility, a common challenge for their application in biological systems.[1] The following table summarizes the observed solubility of aurones in various common laboratory solvents.

| Solvent Class | Solvent Examples | Solubility Trend |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Generally high solubility. DMSO is frequently used as a co-solvent to prepare stock solutions of aurones for biological assays.[2] |

| Polar Protic | Methanol, Ethanol | Soluble. These solvents are often used in the synthesis and purification of aurones.[3][4] |

| Non-Polar | Dichloromethane | Soluble. Dichloromethane is a common solvent for the chemical synthesis of aurones.[4] |

| Intermediate | Ethyl Acetate, Acetone | Soluble. Used in extraction and purification processes.[4] |

| Aqueous | Water, Buffers (e.g., PBS) | Generally low solubility. This lipophilic nature can hinder biological testing and formulation.[1] Strategies to enhance aqueous solubility are often necessary for in vivo applications. |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific degradation kinetics for this compound are not widely published, general principles of stability testing for active pharmaceutical ingredients (APIs) apply.[5][6] Stress testing can help identify likely degradation products and establish degradation pathways.[5]

Key factors influencing the stability of aurones include:

-

pH: The benzofuranone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The exocyclic double bond and the phenyl ring can be prone to oxidative degradation.

-

Photostability: Many flavonoids are sensitive to light, which can catalyze degradation. Photostability testing is an integral part of stress testing.[5]

-

Temperature: Elevated temperatures can accelerate degradation reactions.[5]

-

Solvent Polarity: Some studies suggest that the stability of aurone derivatives can decrease with increasing solvent polarity. For instance, certain aurones are stable in DMSO but may have a faster thermal relaxation when the polarity of the solvent increases, such as in a mixture of DMSO and phosphate-buffered saline (PBS).[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted to specific laboratory capabilities.

Protocol: Thermodynamic Solubility Assessment by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

-

The experiment should be performed in triplicate for each solvent.

Protocol: Stability Indicating Method Development and Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of the compound.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A photostability chamber

-

A temperature- and humidity-controlled oven

-

HPLC-MS system

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A mass spectrometer (MS) detector is highly recommended for the identification of degradants.

-

Forced Degradation (Stress Testing): [5]

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a set period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability oven.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using the developed HPLC-MS method.

-

Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

-

The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation peaks.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Methodological & Application

Synthesis Protocol for 3-Benzylidene-2-benzofuran-1-one: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals